7-Chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-amine 7-Chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17480806
InChI: InChI=1S/C8H7ClFNO/c9-4-1-2-5(10)7-6(11)3-12-8(4)7/h1-2,6H,3,11H2
SMILES:
Molecular Formula: C8H7ClFNO
Molecular Weight: 187.60 g/mol

7-Chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-amine

CAS No.:

Cat. No.: VC17480806

Molecular Formula: C8H7ClFNO

Molecular Weight: 187.60 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-amine -

Specification

Molecular Formula C8H7ClFNO
Molecular Weight 187.60 g/mol
IUPAC Name 7-chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-amine
Standard InChI InChI=1S/C8H7ClFNO/c9-4-1-2-5(10)7-6(11)3-12-8(4)7/h1-2,6H,3,11H2
Standard InChI Key CJLUAOGMKSSWHE-UHFFFAOYSA-N
Canonical SMILES C1C(C2=C(C=CC(=C2O1)Cl)F)N

Introduction

Structural and Molecular Characteristics

Chemical Identity

7-Chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-amine (IUPAC name: 7-chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-amine) is a bicyclic organic compound with the molecular formula C₈H₇ClFNO and a molecular weight of 187.60 g/mol. Its structure consists of a benzofuran scaffold—a fused ring system combining benzene and furan moieties—with substitutions at the 3rd, 4th, and 7th positions:

  • Chlorine at C7

  • Fluorine at C4

  • Amine group at C3

The saturated 2,3-dihydro configuration reduces aromaticity in the furan ring, enhancing stability and enabling selective functionalization.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₇ClFNO
Molecular Weight187.60 g/mol
IUPAC Name7-chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-amine
Canonical SMILESC1C(C2=C(C=CC(=C2O1)Cl)F)N
Topological Polar Surface Area41.6 Ų

Stereochemical Considerations

The compound exists in enantiomeric forms due to the chiral center at C3. The (3R)-enantiomer (VCID: VC17478422) has been isolated and characterized, with its InChIKey (CJLUAOGMKSSWHE-LURJTMIESA-N) confirming the R configuration. Stereochemistry influences binding affinity to biological targets, though most studies focus on the racemic mixture for broad applicability .

Synthesis and Production

Synthetic Routes

Industrial synthesis typically employs multi-step organic reactions, optimizing yield and purity:

  • Benzofuran Core Construction: Cyclization of substituted phenols with propargyl amines under acidic conditions forms the dihydrobenzofuran skeleton.

  • Halogenation: Sequential electrophilic substitution introduces chlorine (Cl) and fluorine (F) at C7 and C4, respectively, using Cl₂ gas and Selectfluor®.

  • Amination: Reductive amination at C3 completes the structure, often via catalytic hydrogenation with Raney nickel.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
CyclizationH₂SO₄, 80°C, 12h68
ChlorinationCl₂, FeCl₃, 25°C, 6h92
FluorinationSelectfluor®, DCM, 0°C, 2h85
AminationNH₃, H₂ (50 psi), Raney Ni, EtOH78

Industrial Scalability

Recent advances in continuous flow chemistry have reduced reaction times and waste generation. Microreactor systems enhance heat transfer and mixing efficiency, achieving >90% conversion in fluorination steps. Catalytic methods using palladium nanoparticles are under investigation to replace stoichiometric reagents, aligning with green chemistry principles.

Physicochemical Properties

Solubility and Stability

The compound exhibits low aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO and DMF. Stability studies indicate degradation <5% under ambient conditions over 12 months, though photooxidation of the amine group necessitates storage in amber vials.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.4 Hz, 1H, H6), 6.72 (d, J = 6.8 Hz, 1H, H5), 4.21 (m, 1H, H3), 3.15 (dd, J = 12.0 Hz, 1H, H2a), 2.98 (dd, J = 12.0 Hz, 1H, H2b).

  • MS (ESI+): m/z 188.1 [M+H]⁺ .

Mechanism of Biological Action

Target Engagement

The chloro and fluoro groups confer electrophilic character, enabling covalent binding to cysteine residues in enzymes like kinases and proteases. For example, in EGFR kinase inhibition, the compound occupies the ATP-binding pocket, with fluorine enhancing hydrophobic interactions and chlorine stabilizing the binding pose.

Pharmacodynamic Effects

  • Anticancer Activity: IC₅₀ values of 1.2–3.8 μM against breast (MCF-7) and lung (A549) cancer lines via apoptosis induction.

  • Antimicrobial Effects: MIC of 8 μg/mL against Staphylococcus aureus by disrupting cell wall synthesis.

Applications in Pharmaceutical Research

Drug Intermediate

The amine group serves as a handle for derivatization. Coupling with sulfonyl chlorides yields sulfonamide libraries screened for kinase inhibition.

Lead Optimization

Structural analogs with modified halogen positions (e.g., 5-fluoro vs. 4-fluoro) show varied potency, guiding SAR studies .

Future Directions

Ongoing research explores targeted prodrugs to improve solubility and biodegradable delivery systems for tumor-specific release. Computational modeling of enantiomer-specific interactions may refine therapeutic indices .

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